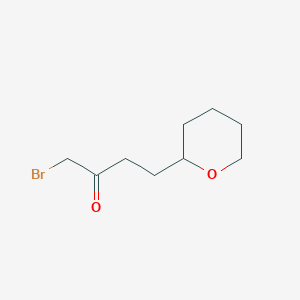

1-Bromo-4-(oxan-2-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-4-(oxan-2-yl)butan-2-one” is a chemical compound with the CAS Number: 1515456-13-9 . It has a molecular weight of 235.12 and its IUPAC name is 1-bromo-4-(tetrahydro-2H-pyran-2-yl)butan-2-one .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Organic Synthesis Applications

1-Bromo-4-(oxan-2-yl)butan-2-one serves as a versatile building block in organic synthesis. For instance, it can undergo reduction to its corresponding alcohol, primarily using lithium aluminium hydride. It also reacts with primary amines to yield 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, though yields for the latter can be unsatisfactory in one-pot procedures. A stepwise approach, beginning with a Michael addition, may improve outcomes (Westerlund, Gras, & Carlson, 2001).

Chemical Reactivity and Catalysis

The compound's reactivity has been explored in the context of catalysis and synthesis techniques. For example, electrophilic cyclization using N-Iodosuccinimide has been utilized to prepare complex halofurans, demonstrating the compound's utility in synthesizing unsymmetrical iodofurans through a one-pot sonogashira coupling-addition-cyclocondensation process. This highlights its role in facilitating diverse chemical transformations with applications in synthesizing novel organic molecules (Sniady, Morreale, & Dembinski, 2007).

Material Science and Green Chemistry

In the field of materials science, this compound's derivatives have been studied for their potential in CO2 capture. A task-specific ionic liquid derived from it demonstrates reversible sequestration of CO2, highlighting its application in environmental chemistry and green technologies. The ionic liquid, capable of being recycled, compares favorably with commercial amine sequestering agents, offering a non-volatile, water-independent solution for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Halogenated Compounds

Furthermore, its utility extends to the synthesis of halogenated compounds, as demonstrated by the bromination of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes in a regioselective manner. The process, supported by theoretical calculations and experimental methods, underscores the compound's role in organic synthesis, particularly in the selective introduction of bromine atoms into complex organic frameworks (Feng et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-(oxan-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRYHSJEUUFLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)